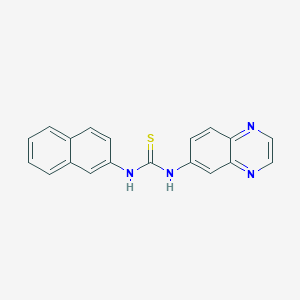![molecular formula C20H26N2O2 B5883864 2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5883864.png)
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylmethoxyphenyl group and an ethanol group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted together.
Substitution with Phenylmethoxyphenyl Group: The piperazine ring is then reacted with a phenylmethoxyphenyl halide under basic conditions to introduce the phenylmethoxyphenyl group.
Introduction of the Ethanol Group: Finally, the compound is reacted with an appropriate alcohol, such as ethanol, under acidic or basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylmethoxyphenyl group can be reduced to form a phenylmethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with receptors in the central nervous system, potentially modulating neurotransmitter activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Cellular Signaling: Affecting cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol can be compared with other similar compounds, such as:
Cetirizine Related Compound G: Similar structure but with a chlorophenyl group instead of a phenylmethoxyphenyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[4-[(4-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-15-14-21-10-12-22(13-11-21)16-18-6-8-20(9-7-18)24-17-19-4-2-1-3-5-19/h1-9,23H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGEAQBGNPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
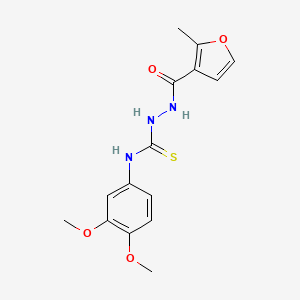
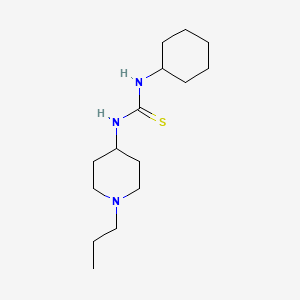
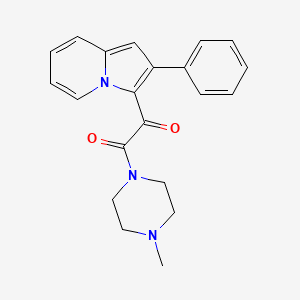
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
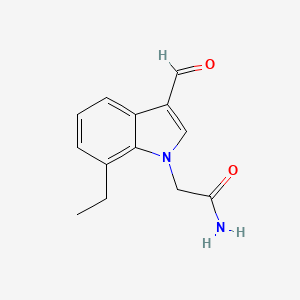
![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)
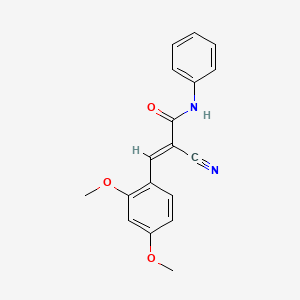
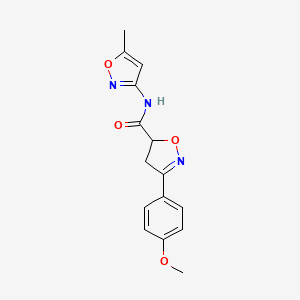
![2-[(2-Methoxynaphthalen-1-yl)methyl-propylamino]ethanol](/img/structure/B5883840.png)
![1-ethyl-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine](/img/structure/B5883854.png)
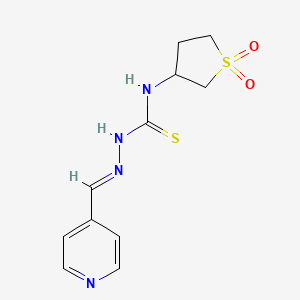
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
